REACTION_CXSMILES
|
[OH-].[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7](=[O:11])([OH:10])([OH:9])[OH:8].[O-2].[O-2].[Ti+4:14]>>[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[Ti+4:14] |f:0.1,3.4.5,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
anatase
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
rinsing
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7](=[O:11])([OH:10])([OH:9])[OH:8].[O-2].[O-2].[Ti+4:14]>>[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[Ti+4:14] |f:0.1,3.4.5,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
anatase
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
rinsing
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |